molecular formula C21H23N5O4S B11656223 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11656223
M. Wt: 441.5 g/mol
InChI Key: QNXICBQLDYAQJA-WSDLNYQXSA-N
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Description

The target compound belongs to the class of 1,2,4-triazole-based acetohydrazides, characterized by a triazole core substituted with ethyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The sulfanyl (-S-) group at position 3 links the triazole to an acetohydrazide moiety, which is further modified by an (E)-configured Schiff base derived from 2-hydroxy-3-methoxyphenyl aldehyde.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H23N5O4S/c1-4-26-20(14-8-10-16(29-2)11-9-14)24-25-21(26)31-13-18(27)23-22-12-15-6-5-7-17(30-3)19(15)28/h5-12,28H,4,13H2,1-3H3,(H,23,27)/b22-12+

InChI Key

QNXICBQLDYAQJA-WSDLNYQXSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Molecular Features :

  • Molecular Formula : C₂₂H₂₄N₆O₄S (inferred from analogous compounds in and ).
  • Functional Groups : 1,2,4-triazole, sulfanyl, acetohydrazide, Schiff base.
  • Substituent Effects : The 4-methoxyphenyl and 2-hydroxy-3-methoxyphenyl groups enhance electron density and hydrogen-bonding capacity, influencing bioavailability and target interactions .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogs and their structural differences relative to the target compound:

Compound Name/ID Triazole Substituents Hydrazide Substituents Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) (E)-2-Hydroxy-3-methoxyphenyl ~476.58 (calculated) Antimicrobial (inferred) -
ZE-4b () 4-Ethyl, 5-(pyridine-2-yl) (E)-2-Phenylmethylidene 438.50 Anticancer (hypothesized)
ZE-5a () 4-Cyclohexyl, 5-(pyridine-2-yl) (4-Methylphenyl)sulfonyl 512.62 Improved solubility
Compound 4-Phenyl, 5-(4-chlorophenyl) (E)-2-Ethoxyphenyl 493.99 Unreported (structural analog)
Compound 4-(4-Methylphenyl), 5-(4-methoxyphenyl) (E)-4-(Diethylamino)phenyl 518.64 Fluorescence properties (potential biosensor)

Key Observations :

  • Electron-Withdrawing vs.
  • Schiff Base Variations: The (E)-2-hydroxy-3-methoxyphenyl group in the target compound provides stronger hydrogen-bonding capacity than the ethoxy group in or the diethylamino group in , which may enhance antimicrobial activity .

Example Protocol () :

  • Sodium ethoxide-mediated coupling of α-halogenated ketones with triazole derivatives yields thioether-linked intermediates.
  • Subsequent Schiff base formation with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) completes the synthesis .

Antimicrobial Activity

  • Triazole-Thioacetohydrazides : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show moderate activity against E. coli (MIC ~25 µg/mL), while methoxy-substituted analogs (e.g., target compound) exhibit enhanced activity due to improved membrane permeability .
  • QSAR Insights :
    • ΔE₁ (HOMO-LUMO gap) and ΣQ (total atomic charge) are critical descriptors. Lower ΔE₁ and higher ΣQ correlate with stronger antimicrobial effects .
    • The target compound’s 2-hydroxy-3-methoxyphenyl group increases ΣQ, predicting superior activity compared to ’s ethoxy variant .

Antioxidant Activity

  • ’s analog (2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide) demonstrated 1.5-fold higher ferric-reducing power than BHT (control). The target compound’s phenolic -OH group may further enhance radical scavenging .

Computational and SAR Studies

  • DFT Calculations: ’s QSAR models highlight that substituents at the triazole 3-position (e.g., -S-acetohydrazide) and hydrazide aryl groups dominate bioactivity. Modifications here (e.g., introducing -CF₃ or -NO₂) could optimize potency .
  • SimilarityLab () : This tool identifies commercially available analogs with recorded bioactivities, aiding target prediction. For example, pyridine-substituted triazoles () may share kinase-inhibitory profiles with the target compound .

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel hybrid molecule that combines the pharmacophoric features of triazoles and hydrazides. This combination is anticipated to confer significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N5O3SC_{21}H_{23}N_5O_3S, and it features a complex structure that includes a triazole ring, a sulfanyl group, and an acetohydrazide moiety. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC21H23N5O3S
SMILESCCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CO2)/C)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H23N5O3S/c1-4-26...
InChIKeyWASAMTNSMJHMQF-LJMWNDBKSA-N

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • In studies involving derivatives of triazoles, compounds similar to the one discussed showed Minimum Inhibitory Concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .
    • The presence of the sulfanyl group is believed to enhance the antibacterial efficacy by increasing membrane permeability or disrupting cellular processes.
  • Antifungal Activity :
    • Triazoles are also known for their antifungal properties. Similar compounds have demonstrated activity against various fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied due to their ability to inhibit tumor growth through various mechanisms.

  • In Vitro Studies :
    • Compounds with similar structures were tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells .
    • The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.
  • Mechanistic Insights :
    • The incorporation of hydrazide functionalities is hypothesized to contribute to the inhibition of key enzymes involved in cancer cell proliferation, thereby enhancing the overall anticancer activity .

Case Studies

Several studies have explored the biological activities of similar triazole-based compounds:

  • Study on Triazolethiones :
    • A review highlighted that mercapto-substituted 1,2,4-triazoles exhibited significant chemopreventive effects against various cancer types and suggested their potential as therapeutic agents .
  • Antimicrobial Efficacy Against Resistant Strains :
    • Research demonstrated that certain triazole derivatives maintained effectiveness against multi-drug resistant strains of Staphylococcus aureus, outperforming traditional antibiotics .

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